![molecular formula C24H26N2O3 B2583566 (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide CAS No. 852138-43-3](/img/structure/B2583566.png)
(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide
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Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection and Toxicity Mitigation
Compounds related to acrylamide, such as Chrysin, have been studied for their neuroprotective effects against acrylamide-induced neurotoxicity. Chrysin demonstrated significant neuroprotective properties in both in vitro and in vivo models, highlighting the potential application of related compounds in mitigating neurotoxicity (S. Mehri et al., 2014).
Material Science and Polymer Chemistry
Research on aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units, synthesized from diamine monomers like 4,4′-diamino-4″-(3,6-dimethoxycarbazol-9-yl) triphenylamine, has shown enhanced redox stability and electrochromic performance. These materials exhibit good solubility in organic solvents and can form strong, flexible films with high thermal stability, suggesting applications in smart windows and displays (Hui-min Wang & S. Hsiao, 2014).
Tissue Engineering and Biomedical Applications
Polymers based on N-isopropyl acrylamide have been developed for tissue engineering, demonstrating the ability to form scaffolds with degradability, controlled porosity, and thermoresponsive properties. These scaffolds can support cell infiltration and exhibit potential for various biomedical applications, including regenerative medicine and drug delivery systems (A. Galperin et al., 2010).
Chemical Synthesis and Catalysis
Studies on the annelation of lactam rings to tetrahydro-1H-carbazole derivatives have revealed methods for creating complex heterocyclic structures. These synthetic routes offer potential applications in the development of new catalysts, organic semiconductors, and pharmaceutical intermediates (A. Šačkus et al., 1999).
Environmental Remediation
Compounds capable of quenching toxic substances like acrylamide, through adduct formation, suggest applications in environmental remediation and food safety. Studies have shown that dipeptides such as carnosine can form adducts with acrylamide, potentially mitigating its toxicity in cooking processes (Aoi Takama et al., 2020).
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-11-8-16(14-23(22)29-2)9-12-24(27)25-15-17-7-10-21-19(13-17)18-5-3-4-6-20(18)26-21/h7-14,26H,3-6,15H2,1-2H3,(H,25,27)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCKMVFQXNSQZ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide |
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